2-(2-Bromoisobutyryloxy)ethyl methacrylate

Description

Chemical Identity and Systematic Nomenclature

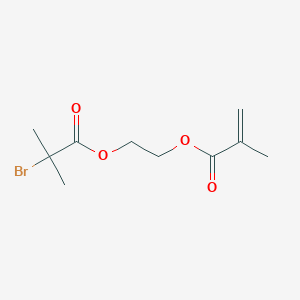

This compound possesses a precisely defined chemical structure that enables its specialized function in polymer chemistry applications. The compound is officially registered under Chemical Abstracts Service number 213453-08-8 and carries the European Community number 683-599-7. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate, reflecting its complex ester linkage structure.

The molecular formula C₁₀H₁₅BrO₄ encompasses a molecular weight of 279.13 grams per mole, with the compound exhibiting a density of 1.303 grams per milliliter at 25 degrees Celsius. The chemical structure features a central ethylene glycol bridge connecting a methacrylate polymerizable group to a brominated isobutyryl initiating moiety. This bifunctional architecture is captured in the Simplified Molecular Input Line Entry System notation as CC(=C)C(=O)OCCOC(=O)C(C)(C)Br.

The compound exists under multiple synonymous designations that reflect different systematic naming conventions. Alternative nomenclatures include 2-methacryloxyethyl 2'-bromoisobutyrate, 2-methylacrylic acid 2-(2-bromo-2-methylpropionyloxy) ethyl ester, and 2-[(2-bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate. These varied naming systems highlight the compound's complex structural features while maintaining consistency with established chemical nomenclature principles.

The stereochemical configuration of this compound incorporates two distinct functional regions connected through an ethylene glycol linker. The methacrylate terminus provides polymerizable vinyl functionality through its carbon-carbon double bond, while the brominated isobutyryl segment serves as an alkyl halide initiator capable of participating in controlled radical polymerization processes. This dual functionality has made the compound particularly valuable for synthesizing macromolecular architectures requiring precise control over both backbone formation and side-chain grafting processes.

Historical Development in Polymer Chemistry

The development of this compound as a specialized polymer chemistry reagent emerged from the broader evolution of controlled radical polymerization techniques during the 1990s. The foundational work on atom transfer radical polymerization, independently discovered by Mitsuo Sawamoto and by Krzysztof Matyjaszewski with Jin-Shan Wang in 1995, established the theoretical framework that would later drive demand for sophisticated initiator molecules like this compound.

The historical significance of this compound becomes apparent when examining its role in advancing polymer brush synthesis methodologies. Early research demonstrated that this compound could function as a macroinitiator backbone, enabling the controlled growth of polymer side chains through atom transfer radical polymerization techniques. This capability represented a significant advancement over previous polymer modification strategies, which often lacked the precision necessary to control side-chain length, density, and distribution.

Research investigations conducted in the early 2000s established the compound's utility in synthesizing well-defined bottlebrush polymers with concentrated polymer brush structures. Studies revealed that poly[this compound] macroinitiators synthesized through reversible addition-fragmentation chain transfer polymerization could subsequently support the controlled grafting of poly[poly(ethylene glycol) methyl ether methacrylate] side chains. These investigations demonstrated that the grafting density and side-chain length could be precisely controlled, enabling the preparation of materials with either semi-dilute polymer brush or concentrated polymer brush surface structures.

The evolution of this compound applications expanded significantly with the development of hybrid polymerization strategies combining reversible addition-fragmentation chain transfer polymerization with atom transfer radical polymerization. Research published in 2011 demonstrated that this compound could serve as a comonomer in reversible addition-fragmentation chain transfer-mediated polymerizations to create macroinitiators with controlled distributions of initiating sites along polymer backbones. This approach enabled the synthesis of glycopolymer brushes with precisely defined grafting densities and architectural complexity.

The compound's role in biomedical applications emerged through research focused on creating non-biofouling surfaces and biocompatible polymer coatings. Studies showed that polymer brushes grown from this compound initiators could effectively suppress protein adsorption and cell adhesion when appropriately designed. These investigations established the compound's importance in developing materials for medical device applications, where surface properties critically influence biological interactions.

Contemporary research has extended the utility of this compound into advanced materials applications, including the development of porous liquid materials and responsive polymer systems. Recent investigations have demonstrated the compound's effectiveness in creating polymer-coated covalent organic frameworks and stimuli-responsive materials that undergo conformational changes in response to environmental conditions such as temperature and pH variations.

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDYJUSFCUKOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

213453-09-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213453-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30611401 | |

| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213453-08-8 | |

| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Reaction Scheme:

$$

\text{2-Hydroxyethyl methacrylate (HEMA)} + \text{2-Bromoisobutyryl bromide} \rightarrow \text{this compound} + \text{HBr}

$$

Detailed Preparation Procedure

Reagents and Conditions

- Starting materials:

- 2-Hydroxyethyl methacrylate (HEMA)

- 2-Bromoisobutyryl bromide (or chloride)

- Base: Triethylamine (TEA) or pyridine is used to scavenge the hydrogen bromide generated.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.

- Temperature: The reaction is generally carried out at low temperatures (0–5 °C) initially to control the exothermic reaction, then allowed to warm to room temperature.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.

Stepwise Procedure

- Preparation of reaction mixture: Dissolve 2-hydroxyethyl methacrylate in anhydrous DCM under nitrogen atmosphere.

- Addition of base: Add triethylamine dropwise to the solution to neutralize the acid formed.

- Addition of acyl halide: Slowly add 2-bromoisobutyryl bromide dropwise at 0–5 °C with stirring.

- Reaction time: Stir the mixture at room temperature for 2–4 hours to ensure complete esterification.

- Work-up: Filter off the triethylammonium bromide precipitate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate.

- Purification: Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.

Representative Data Table of Reaction Parameters and Yields

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Molar ratio (HEMA : 2-Bromoisobutyryl bromide) | 1 : 1.1 to 1 : 1.2 | Slight excess of acyl halide to drive reaction |

| Base (triethylamine) | 1.2 equivalents | To neutralize HBr |

| Solvent | Anhydrous dichloromethane (DCM) | Alternative: THF |

| Temperature | 0–5 °C (addition), then RT | Control exotherm |

| Reaction time | 2–4 hours | Ensures complete esterification |

| Yield | 85–95% | High purity product achievable |

| Purity (NMR) | >98% | Confirmed by ^1H NMR and ^13C NMR |

Characterization and Verification

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for methacrylate vinyl protons (~5.5–6.2 ppm), ethylene glycol protons (~3.5–4.5 ppm), and methyl protons adjacent to bromine (~1.9 ppm).

- ^13C NMR confirms carbonyl carbons and brominated quaternary carbons.

- FTIR Spectroscopy:

- Ester carbonyl absorption near 1720 cm^-1.

- C=C stretching of methacrylate around 1635 cm^-1.

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 279.13 g/mol.

- Refractive Index and Density:

- Refractive index $$n_{20/D}$$ ~1.471

- Density ~1.303 g/mL at 25 °C

Research Findings on Preparation Variants

- The use of 2-bromoisobutyryl chloride instead of bromide is also reported with similar conditions, sometimes providing slightly faster reaction rates due to higher reactivity of the chloride.

- Base choice: Pyridine can be used instead of triethylamine but may require longer reaction times.

- Solvent effects: Polar aprotic solvents like THF facilitate better solubility of reagents and may improve yield slightly.

- Temperature control is critical to prevent premature polymerization of the methacrylate group during synthesis.

- The product is often stabilized with inhibitors like tert-butylcatechol to prevent polymerization during storage.

Summary Table of Preparation Methods from Literature

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoisobutyryloxy)ethyl methacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Polymerization Reactions: It acts as an initiator in ATRP, leading to the formation of polymers with controlled molecular weights and architectures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.

Polymerization Reactions: ATRP is conducted using a transition metal catalyst (e.g., copper bromide) and a ligand (e.g., N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine) in an organic solvent such as toluene or dimethylformamide.

Major Products Formed

Substitution Reactions: The major products include 2-(2-hydroxyisobutyryloxy)ethyl methacrylate, 2-(2-aminoisobutyryloxy)ethyl methacrylate, and 2-(2-mercaptoisobutyryloxy)ethyl methacrylate.

Polymerization Reactions: The major products are polymers with methacrylate backbones and various functional groups depending on the monomers used.

Scientific Research Applications

Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP)

BIEM serves as an effective initiator for ATRP, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The use of BIEM in ATRP has been demonstrated to produce a range of block copolymers and graft copolymers, enhancing the material properties for various applications .

Grafting-from Approach

In studies focusing on hybrid materials, BIEM has been employed in a grafting-from strategy where it acts as a polyinitiator. This approach facilitates the creation of methacrylate phospho-silicate hybrids, which have potential applications in thin films and coatings due to their enhanced mechanical and thermal properties .

Synthesis of Functional Polymers

Biomaterials

The incorporation of BIEM into polymer matrices has led to the development of functional biomaterials. These materials are particularly relevant in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The controlled release properties of polymers synthesized with BIEM can be tailored to improve therapeutic efficacy .

Nanocomposites

Research indicates that BIEM can be used to synthesize nanocomposite materials that exhibit improved mechanical strength and thermal stability. The ability to manipulate the size and distribution of nanoparticles within a polymer matrix using BIEM opens avenues for advanced material design .

Case Studies and Research Findings

Material Properties

BIEM exhibits several important physical properties that contribute to its functionality:

- Molecular Weight : 279.13 g/mol

- Density : 1.303 g/mL at 25 °C

- Storage Conditions : Recommended storage at 2-8 °C to maintain stability .

These properties make it suitable for various applications where specific mechanical and thermal characteristics are required.

Mechanism of Action

The primary mechanism of action of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is its role as an initiator in ATRP. In this process, the bromine atom in the compound is transferred to a transition metal catalyst, generating a radical species that initiates the polymerization of monomers . The methacrylate functionality allows for the incorporation of the compound into the growing polymer chain, resulting in polymers with controlled molecular weights and architectures .

Comparison with Similar Compounds

Similar Compounds

2-Methacryloyloxyethyl phosphorylcholine: Used in the synthesis of biocompatible polymers.

Allyl 2-bromo-2-methylpropionate: Another ATRP initiator with similar properties.

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Used in reversible addition-fragmentation chain transfer (RAFT) polymerization.

Uniqueness

2-(2-Bromoisobutyryloxy)ethyl methacrylate is unique due to its dual functionality as both a methacrylate monomer and an ATRP initiator . This allows for the synthesis of complex polymer architectures with precise control over molecular weight and functionality .

Biological Activity

2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIBEM) is a methacrylate derivative that has garnered attention for its potential applications in biomedical engineering and polymer chemistry. This compound is primarily utilized as a polymerization initiator in various synthetic pathways, particularly in the formation of advanced materials with specific biological activities.

- Molecular Formula : C₁₁H₁₃BrO₃

- Molecular Weight : 273.13 g/mol

- CAS Number : 213453-08-8

- Appearance : Typically presented as a colorless to light yellow liquid.

The biological activity of BIBEM can be attributed to its ability to undergo radical polymerization, which allows it to form polymers that can interact with biological systems. The bromine atom in BIBEM serves as a leaving group in radical reactions, facilitating the synthesis of various copolymers that exhibit unique biological properties.

Applications in Biomedical Engineering

- Drug Delivery Systems : BIBEM is used to create polymeric nanoparticles that can encapsulate drugs, improving their solubility and bioavailability.

- Tissue Engineering : The compound is employed in the synthesis of hydrogels that mimic the extracellular matrix, supporting cell adhesion and proliferation.

- Antifouling Surfaces : Research has indicated that polymers derived from BIBEM can resist protein adsorption, making them suitable for medical devices such as catheters and implants .

Case Studies

-

Polymer Grafting for Improved Biocompatibility :

A study investigated the use of BIBEM in creating surface-modified silicone hydrogel contact lenses. The incorporation of BIBEM into the polymer matrix significantly reduced protein adsorption compared to unmodified lenses, demonstrating its potential for enhancing biocompatibility and reducing biofouling . -

Synthesis of Functionalized Polymers :

In another research effort, BIBEM was utilized as a polyinitiator for the "grafting from" approach via atom transfer radical polymerization (ATRP). This method allowed for the creation of complex polymer architectures with tailored properties for biomedical applications .

Comparative Biological Activity

Polymerization Techniques

The synthesis of BIBEM involves several methods, including:

- Atom Transfer Radical Polymerization (ATRP) : This technique allows for controlled polymerization, resulting in polymers with low polydispersity and specific molecular weights.

- Free Radical Polymerization : A simpler method that can be employed but may lead to broader molecular weight distributions.

Safety and Handling

BIBEM should be handled with care due to its bromine content, which may pose health risks if inhaled or ingested. Proper laboratory safety protocols should be followed.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIBEM), and what factors influence reaction efficiency?

- Methodological Answer : BIBEM is synthesized via esterification of 2-hydroxyethyl methacrylate (HEMA) with 2-bromoisobutyryl bromide in dichloromethane (DCM), using triethylamine (TEA) as a catalyst. The reaction is conducted under inert conditions (e.g., nitrogen flow) at 0°C to minimize side reactions. Key factors include:

- Stoichiometry : A molar excess (1.1–1.2 equivalents) of 2-bromoisobutyryl bromide ensures complete conversion of HEMA .

- Temperature Control : Maintaining 0°C prevents exothermic side reactions, improving yield .

- Purification : Post-reaction, the product is washed with aqueous solutions (e.g., NaHCO₃) to remove residual acid and catalyst, followed by solvent evaporation .

Q. How is BIBEM characterized to confirm structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 1.93 ppm (CH₃ of bromoisobutyrate) and δ 4.3–4.5 ppm (CH₂ groups linking methacrylate and ester) confirm successful synthesis .

- FTIR : Absorbance at ~1720 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C–O–C ester linkage) .

- GPC : For polymeric derivatives (e.g., PBIEM), narrow dispersity (Đ < 1.3) indicates controlled polymerization .

Advanced Research Questions

Q. How does BIBEM function as an ATRP macroinitiator, and what parameters control polymerization efficiency?

- Methodological Answer : BIBEM’s bromoisobutyryl group serves as an initiating site for atom transfer radical polymerization (ATRP). Key parameters:

- Catalyst System : CuBr/PMDETA (copper bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine) is commonly used to mediate radical generation .

- Monomer Feed Ratio : A 1:200 initiator:monomer ratio yields polymers with controlled molecular weights (e.g., Mn ~119,000 for PHEMA-g-PAA) .

- Solvent : Toluene or DMF ensures solubility of both macroinitiator and monomers .

Q. What strategies enhance the grafting efficiency of BIBEM-derived polymers in nanocomposites?

- Methodological Answer :

- Surface Functionalization : Pre-functionalize substrates (e.g., carbon nanotubes) with catechol-based anchoring groups (e.g., dopamine methacrylamide) to improve adherence .

- Statistical Copolymerization : Incorporate methyl methacrylate (MMA) into BIBEM-based macroinitiators to tune solubility and reduce steric hindrance during grafting .

- SCVCP (Self-Condensing Vinyl Copolymerization) : Combine BIBEM with glycopolymer monomers to create hyperbranched architectures, though grafting efficiency may be lower compared to linear polymers .

Q. How can researchers address contradictions in reported initiation efficiencies of BIBEM-based macroinitiators?

- Methodological Answer : Discrepancies in initiation efficiency (e.g., 25% vs. higher values) arise from:

- Macroinitiator Purity : Residual impurities (e.g., unreacted HEMA) reduce active sites; repurify via column chromatography .

- Polymerization Conditions : Lower temperatures (e.g., 60°C vs. 80°C) and slower monomer addition rates improve control over radical propagation .

- Kinetic Analysis : Monitor monomer conversion via ¹H NMR or inline FTIR to correlate efficiency with reaction time .

Q. What advanced applications leverage BIBEM’s role in stimuli-responsive polymers?

- Methodological Answer :

- pH-Responsive Drug Delivery : Copolymerize BIBEM with dimethylaminoethyl methacrylate (DMAEMA) to create micelles with tunable pH transitions (pH 5–6.5) for targeted cancer therapy .

- Mechanophores : Incorporate BIBEM into furan-masked carbonates for mechanically triggered small-molecule release; validate via ultrasonication and HPLC .

- Lubrication Additives : Use BIBEM-grafted UiO-67@PLMA nanoparticles to reduce friction coefficients by >40% in base oils; quantify via tribological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.